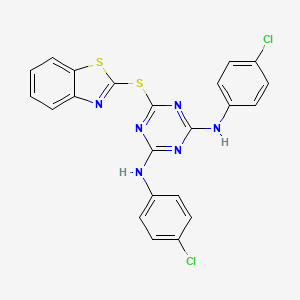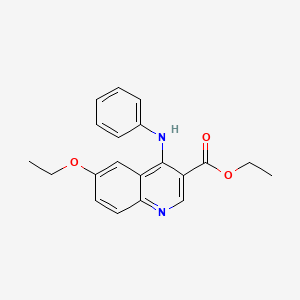![molecular formula C18H22N2O6S B11627327 N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11627327.png)
N-(3,4-Dimethoxyphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-diméthoxyphényl)-2-[N-(2-méthoxyphényl)méthanesulfonamido]acétamide est un composé organique synthétique. Il se caractérise par la présence de groupes méthoxy sur les cycles phényle et un groupe méthanesulfonamido lié à la chaîne principale de l’acétamide. Les composés ayant de telles structures sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications dans divers domaines.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(3,4-diméthoxyphényl)-2-[N-(2-méthoxyphényl)méthanesulfonamido]acétamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec la 3,4-diméthoxyaniline et la 2-méthoxyaniline.
Formation de la méthanesulfonamide : Le chlorure de méthanesulfonyle est mis à réagir avec la 2-méthoxyaniline pour former la N-(2-méthoxyphényl)méthanesulfonamide.
Réaction d’acylation : La N-(2-méthoxyphényl)méthanesulfonamide est ensuite acylée avec le chlorure de 3,4-diméthoxyphénylacétyle pour former le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs automatisés, de conditions réactionnelles optimisées (température, pression, solvants) et de techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy, conduisant à la formation de quinones.
Réduction : Les réactions de réduction peuvent cibler le groupe sulfonamide, le convertissant potentiellement en une amine.
Substitution : Les réactions de substitution électrophile aromatique peuvent se produire sur les cycles phényle, permettant une fonctionnalisation ultérieure.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou l’hydrogène gazeux (H₂) avec un catalyseur de palladium (Pd/C) sont utilisés.
Substitution : Des réactifs comme le brome (Br₂) ou l’acide nitrique (HNO₃) peuvent être utilisés pour la substitution électrophile aromatique.
Produits principaux
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Amines et dérivés sulfonamides réduits.
Substitution : Dérivés halogénés ou nitrés du composé d’origine.
Applications De Recherche Scientifique
Chimie : Utilisé comme intermédiaire en synthèse organique et comme brique élémentaire pour des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action du N-(3,4-diméthoxyphényl)-2-[N-(2-méthoxyphényl)méthanesulfonamido]acétamide implique son interaction avec des cibles moléculaires spécifiques. Celles-ci peuvent inclure des enzymes, des récepteurs ou d’autres protéines. Les effets du composé sont médiés par des voies qui impliquent une liaison à ces cibles, entraînant des changements dans les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3,4-diméthoxyphényl)-2-[N-(2-hydroxyphényl)méthanesulfonamido]acétamide
- N-(3,4-diméthoxyphényl)-2-[N-(2-chlorophényl)méthanesulfonamido]acétamide
- N-(3,4-diméthoxyphényl)-2-[N-(2-nitrophényl)méthanesulfonamido]acétamide
Unicité
N-(3,4-diméthoxyphényl)-2-[N-(2-méthoxyphényl)méthanesulfonamido]acétamide est unique en raison de la présence de plusieurs groupes méthoxy, qui peuvent influencer sa réactivité chimique et son activité biologique. La combinaison de groupes méthoxy et sulfonamide peut également contribuer à ses propriétés distinctes par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C18H22N2O6S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C18H22N2O6S/c1-24-15-8-6-5-7-14(15)20(27(4,22)23)12-18(21)19-13-9-10-16(25-2)17(11-13)26-3/h5-11H,12H2,1-4H3,(H,19,21) |
Clé InChI |
CCVBURFVWSWFIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627244.png)
![(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11627259.png)
![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627264.png)
![(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11627267.png)
![2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11627272.png)

![(6Z)-5-imino-3-phenyl-6-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11627284.png)

![(1Z)-N'-{[(3-methoxyphenyl)carbonyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B11627298.png)
![ethyl 4-{[(3-chlorophenyl)amino]methylidene}-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11627301.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627313.png)
![2-methoxyethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11627315.png)
![prop-2-enyl 5-(4-cyanophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11627326.png)
![3-butoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11627343.png)
